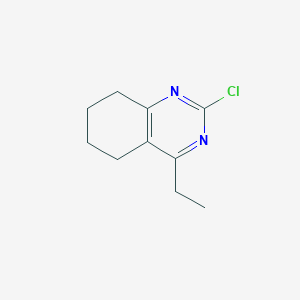
2-Bromo-6-(cyclopentyloxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(cyclopentyloxy)pyrazine is an organic compound with the molecular formula C9H11BrN2O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound, and features a bromine atom and a cyclopentyloxy group attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(cyclopentyloxy)pyrazine typically involves the bromination of 6-(cyclopentyloxy)pyrazine. One common method is the reaction of 6-(cyclopentyloxy)pyrazine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, can help achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(cyclopentyloxy)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(cyclopentyloxy)pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(cyclopentyloxy)pyrazine depends on its specific application and target. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The bromine atom and cyclopentyloxy group can influence the compound’s binding affinity and specificity for its target, thereby modulating its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-chloropyrazine: Similar in structure but with a chlorine atom instead of a cyclopentyloxy group.
2-Bromo-6-methoxypyrazine: Similar in structure but with a methoxy group instead of a cyclopentyloxy group.
2-Bromo-6-(cyclopentyl)pyrazine: Similar in structure but with a cyclopentyl group instead of a cyclopentyloxy group.
Uniqueness
2-Bromo-6-(cyclopentyloxy)pyrazine is unique due to the presence of the cyclopentyloxy group, which can impart different chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H11BrN2O |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
2-bromo-6-cyclopentyloxypyrazine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-5-11-6-9(12-8)13-7-3-1-2-4-7/h5-7H,1-4H2 |
InChI-Schlüssel |
NPJMJIJBOZZVRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=CN=CC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


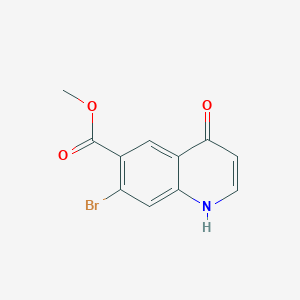
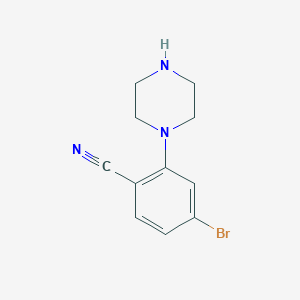
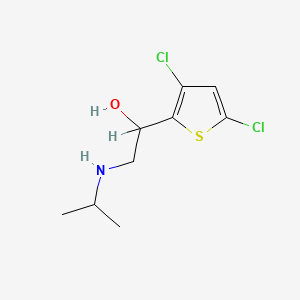
![2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13927367.png)
![Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13927372.png)
![n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)
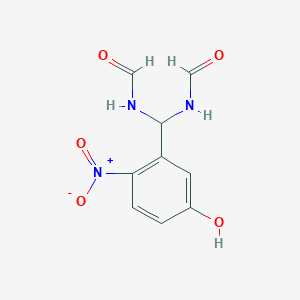
![tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13927393.png)




